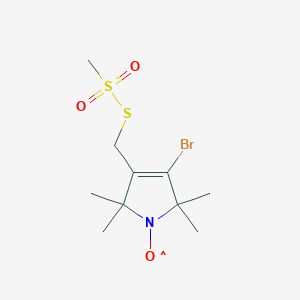
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl: is an organosulfur compound known for its use as a nitroxide spin label . This compound is bifunctional, consisting of nitroxide and thiosulfonate ester functional groups, making it a highly reactive thiol-specific spin label . It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves several steps. One common method includes the reaction of 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonothioate . The reaction conditions typically involve low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to hydroxylamines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and hypochlorites.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles like thiols and amines are used under mild conditions.
Major Products Formed
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is widely used in scientific research due to its unique properties . Some of its applications include:
Chemistry: Used as a spin label for studying molecular dynamics and interactions.
Biology: Employed in labeling proteins and nucleic acids to study their structure and function.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and sensors.
Mechanism of Action
The mechanism of action of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves its ability to form stable radicals . The nitroxide group interacts with molecular targets, leading to changes in their electronic and structural properties. This interaction is crucial for its use as a spin label in various applications.
Comparison with Similar Compounds
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is unique due to its bifunctional nature and high reactivity . Similar compounds include:
- (1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate
- 4-Substituted 3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-1-oxyls
These compounds share similar structural features but differ in their specific functional groups and reactivity, making this compound unique in its applications.
Properties
Molecular Formula |
C10H17BrNO3S2 |
|---|---|
Molecular Weight |
343.3 g/mol |
InChI |
InChI=1S/C10H17BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h6H2,1-5H3 |
InChI Key |
SULCWUZWSMVCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(N1[O])(C)C)Br)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















